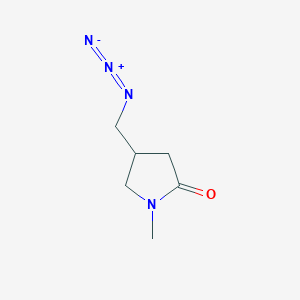

4-(azidomethyl)-1-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10-4-5(2-6(10)11)3-8-9-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRANEWSMXACCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 1 Methylpyrrolidin 2 One and Analogues

Total Synthesis Approaches to Substituted Pyrrolidinone Ring Systems

The construction of the pyrrolidinone core is a foundational aspect of the synthesis, with stereoselectivity often being a critical consideration for potential applications.

The stereoselective synthesis of substituted pyrrolidinones can be achieved through various established methods, often starting from chiral precursors or employing stereoselective reactions. A common strategy involves the use of amino acids, such as glutamic acid or pyroglutamic acid, which provide a readily available source of chirality. nih.gov For instance, (S)-pyroglutamic acid can be derivatized to introduce substituents at various positions on the pyrrolidinone ring while retaining the initial stereochemistry. nih.gov

Another powerful approach is the use of cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with alkenes or alkynes is a well-established method for constructing substituted pyrrolidine (B122466) rings with a high degree of stereocontrol. acs.org These reactions can generate multiple stereocenters in a single step. Intramolecular cyclization reactions, such as the hydroamination of unsaturated carbon-carbon bonds, also offer an efficient pathway to the pyrrolidinone skeleton. nih.gov

Biocatalysis presents a modern and highly selective method for the synthesis of chiral pyrrolidinones. For example, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp. can yield enantiopure (S)-4-hydroxy-pyrrolidin-2-ones, which are key intermediates for the synthesis of 4-substituted analogues. acs.orgnih.gov

Table 1: Comparison of Stereoselective Methods for Pyrrolidinone Core Synthesis

| Synthetic Method | Starting Materials | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Pyroglutamic acid, Proline | Readily available chiral starting materials. mdpi.com |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes/Alkynes | High stereocontrol, formation of multiple stereocenters. acs.org |

| Intramolecular Cyclization | Unsaturated amines | Efficient formation of the heterocyclic ring. nih.gov |

| Biocatalytic Hydroxylation | N-substituted pyrrolidin-2-ones | High regio- and stereoselectivity. acs.orgnih.gov |

The introduction of a methyl group or other alkyl substituents on the pyrrolidinone nitrogen is a crucial step in the synthesis of the target compound and its analogues. This is typically achieved through N-alkylation reactions.

A common industrial method for the synthesis of N-methyl-2-pyrrolidone (NMP) involves the reaction of γ-butyrolactone with methylamine (B109427) at elevated temperatures and pressures. google.com This reaction proceeds through the formation of N-methyl-γ-hydroxybutanamide, which then undergoes cyclization. For laboratory-scale syntheses, more versatile methods are often employed.

One-pot procedures have been developed for the synthesis of N-methylpyrrolidone from γ-aminobutyric acid (GABA), involving cyclization to 2-pyrrolidone followed by methylation using an agent like methanol (B129727) in the presence of a catalyst. rsc.orgresearchgate.net Other methylating agents such as dimethyl carbonate have also been utilized. rsc.org For more complex pyrrolidinones, direct N-alkylation of the pre-formed pyrrolidinone ring with an alkyl halide (e.g., methyl iodide) in the presence of a base is a standard and effective method. The choice of base and solvent is critical to ensure efficient reaction and avoid side products.

A multi-step process for producing NMP from renewable resources like succinic acid has also been developed, which involves the formation of N-methylsuccinimide followed by catalytic hydrogenation. pnnl.gov

Table 2: Methods for N-Alkylation of Pyrrolidinones

| Method | Reagents | Key Features |

|---|---|---|

| Reaction with Alkylamine | γ-Butyrolactone, Methylamine | Industrial scale, high temperature and pressure. google.com |

| One-pot Cyclization/Methylation | γ-Aminobutyric acid, Methanol | Bio-based route, good selectivity. rsc.orgresearchgate.net |

| Direct N-Alkylation | Pyrrolidinone, Alkyl halide, Base | Versatile for various alkyl groups, common lab method. |

| From Succinic Acid | Diammonium succinate, Methanol, H₂/catalyst | Multi-step process from renewable sources. pnnl.gov |

Strategies for Azidomethyl Group Incorporation

The introduction of the azidomethyl group at the 4-position of the pyrrolidinone ring is a pivotal transformation. This can be accomplished through nucleophilic displacement or functional group interconversions.

A highly effective and common method for introducing an azide (B81097) group is through a nucleophilic substitution (SN2) reaction. This typically involves the use of a good leaving group, which is displaced by the azide anion.

A plausible and efficient route to 4-(azidomethyl)-1-methylpyrrolidin-2-one starts from the corresponding alcohol, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting 4-(tosyloxymethyl)- or 4-(mesyloxymethyl)-1-methylpyrrolidin-2-one can then be treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion acts as a potent nucleophile, displacing the tosylate or mesylate group to yield the desired this compound. This two-step sequence is a well-established and reliable method for converting primary alcohols to azides with inversion of configuration if a stereocenter is involved at the carbon bearing the hydroxyl group.

The synthesis of this compound is highly dependent on the availability of the precursor, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This precursor can be synthesized through various routes. For instance, the reduction of a carboxylic acid or ester at the 4-position of the pyrrolidinone ring would yield the desired hydroxymethyl group.

The synthesis of 4-hydroxypyrrolidin-2-one has been reported from tetramic acid intermediates, which can then be N-methylated. uitm.edu.my A short synthesis of 4-hydroxypyrrolidin-2-one has been achieved through the regioselective reduction of pyrrolidine-2,4-diones, which are accessible from N-Boc-amino acids. uitm.edu.my Furthermore, the commercial availability of 4-(hydroxymethyl)-2-pyrrolidinone simplifies the synthetic pathway, allowing for a more direct approach starting with N-methylation followed by the conversion of the hydroxyl group to the azide. rlavie.com

Advanced Synthetic Transformations in Pyrrolidinone-Azide Chemistry

The azidomethyl group in this compound is a versatile functional handle that can participate in a variety of powerful and selective chemical transformations, enabling its use as a building block in more complex molecular architectures.

One of the most significant reactions of organic azides is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. organicchemistrytutor.comnumberanalytics.comthermofisher.comchemistry-reaction.comorganic-chemistry.org This intermediate can then be hydrolyzed with water to produce a primary amine, providing a mild and efficient method for the reduction of the azide to an amine. This transformation would convert this compound into 4-(aminomethyl)-1-methylpyrrolidin-2-one, a valuable synthon for further derivatization.

Another cornerstone of modern synthetic chemistry involving azides is the Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry" . wikipedia.org The azidomethyl group can react with an alkyne to form a stable 1,2,3-triazole ring. This reaction can be performed under thermal conditions but is often accelerated by a copper(I) catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides excellent regioselectivity for the 1,4-disubstituted triazole. nih.govacs.org Alternatively, for biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, where a strained cyclooctyne (B158145) reacts readily with the azide without the need for a metal catalyst. nih.govrsc.org These cycloaddition reactions offer a robust method for linking the pyrrolidinone scaffold to other molecules.

Intramolecular versions of the azide-alkyne cycloaddition have also been explored, providing a route to novel fused heterocyclic systems. rsc.org

Table 3: Potential Advanced Transformations of this compound

| Reaction | Reagents | Product Type | Key Features |

|---|

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures in a single pot. rsc.orgnih.gov These reactions minimize waste, time, and labor by avoiding the isolation of intermediates. tandfonline.com

One notable cascade reaction for the synthesis of functionalized pyrrolidinones involves a Smiles-Truce rearrangement. acs.orgnih.gov This metal-free, one-pot process utilizes the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.orgnih.gov The reaction proceeds through a nucleophilic ring-opening of the cyclopropane, followed by an aryl transfer and subsequent lactam formation. acs.orgnih.gov This method offers an operationally simple route to biologically relevant pyrrolidinones. acs.orgnih.gov

Another powerful cascade approach is the one-pot nitro-Mannich/hydroamination reaction, which yields substituted pyrrolidines with multiple stereocenters. rsc.org This reaction, controlled by a combination of base and gold(I) catalysts, demonstrates high yields and diastereoselectivities. rsc.org

Multicomponent reactions are also pivotal in generating pyrrolidinone diversity. A three-component reaction involving anilines, aldehydes, and diethyl acetylenedicarboxylate, promoted by ultrasound and catalyzed by citric acid, provides a green and efficient synthesis of substituted 3-pyrrolin-2-ones. rsc.org Furthermore, the Ugi four-component reaction (Ugi-4CR) has been employed in the synthesis of various heterocyclic compounds, including those with a pyrrolidone core, highlighting its versatility in drug discovery. nih.gov For instance, a multicomponent approach to racetam derivatives, which are based on a pyrrolidone structure, has been developed using γ-aminobutyric acid, an isocyanide, and an aldehyde. nih.gov

The following table summarizes key aspects of these advanced synthetic reactions.

| Reaction Type | Key Features | Catalyst/Reagent | Products | Reference |

| Smiles-Truce Cascade | Metal-free, one-pot, three-step process | Base | α-Arylated pyrrolidinones | acs.orgnih.gov |

| Nitro-Mannich/Hydroamination Cascade | One-pot, high diastereoselectivity | Base and Gold(I) catalyst | Substituted pyrrolidines | rsc.org |

| Ultrasound-Promoted MCR | Green chemistry, short reaction times | Citric Acid | Substituted 3-pyrrolin-2-ones | rsc.org |

| Ugi-4CR based MCR | Versatile for drug synthesis | Various | Racetam derivatives | nih.gov |

Catalytic Methods for Pyrrolidinone and Azide Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of both the pyrrolidinone ring and the introduction of the azide functionality.

Pyrrolidinone Synthesis:

A variety of catalytic systems have been developed for the synthesis of pyrrolidinones. One method involves the catalytic hydrogenation and cyclization of succinonitrile (B93025) in an aqueous medium using a hydrogenation catalyst like ruthenium oxide. google.com Another approach utilizes a platinum/Brønsted acid relay catalytic system for the cascade reaction of N-Boc-protected alkynamine derivatives with alkenes or alkynes, leading to pyrrolidine derivatives. nih.gov

Organocatalysis has also emerged as a powerful tool. Pyrrolidine itself can act as an organobase catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, demonstrating the utility of this scaffold in promoting chemical transformations. researchgate.net

Azide Synthesis:

The introduction of an azide group is often achieved through nucleophilic substitution or metal-catalyzed reactions. nih.gov Traditional methods often rely on the substitution of alkyl halides or tosylates with an azide source. organic-chemistry.org

More advanced metal-catalyzed azidation reactions have gained prominence due to their efficiency and functional group tolerance. nih.govuva.nl Copper-catalyzed systems, for example, have been used for the azidation of various organic molecules. nih.gov These reactions can proceed through different mechanisms depending on the metal and reaction conditions. nih.govuva.nl For instance, copper-catalyzed azidation can involve ionic pathways with the azide ion acting as a nucleophile. nih.gov

The following table provides an overview of selected catalytic methods for pyrrolidinone and azide synthesis.

| Transformation | Catalyst | Starting Materials | Key Features | Reference |

| Pyrrolidinone Synthesis | Ruthenium Oxide | Succinonitrile | Catalytic hydrogenation and cyclization | google.com |

| Pyrrolidinone Synthesis | Platinum/Triflic Acid | N-Boc-protected alkynamines and alkenes/alkynes | Cascade cycloisomerization/nucleophilic addition | nih.gov |

| Azide Synthesis | (Not specified) | Alkyl halides/tosylates and alkali azides | Microwave-promoted nucleophilic substitution | organic-chemistry.org |

| Azide Synthesis | Copper salts (e.g., CuBr, CuI) | Various organic substrates and azide sources (e.g., TMSN3) | Metal-catalyzed C-H azidation or other transformations | nih.govuva.nl |

Reactivity and Reaction Mechanisms of 4 Azidomethyl 1 Methylpyrrolidin 2 One Derivatives

Click Chemistry Applications of Azidomethylpyrrolidinones

Click chemistry encompasses a class of reactions known for their high efficiency, reliability, and specificity, often proceeding under mild, biocompatible conditions. nih.govillinois.edu The azide (B81097) group in azidomethylpyrrolidinones makes them ideal substrates for one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction provides a powerful method for covalently linking the pyrrolidinone scaffold to other molecular fragments, finding wide application in medicinal chemistry, bioconjugation, and materials science. nih.govrsc.orgresearchgate.net

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the cornerstone of CuAAC. illinois.eduacs.org While the thermal reaction is slow and produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and yields the 1,4-disubstituted regioisomer exclusively. rsc.orgacs.org The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then coordinates with the azide. researchgate.net This coordination activates the components and facilitates the cycloaddition, ultimately forming the stable 1,2,3-triazole ring. researchgate.netnih.gov

For azidomethylpyrrolidinone derivatives, this reaction allows for the "stitching" together of the pyrrolidinone unit with a diverse range of alkyne-containing molecules. researchgate.net The reaction is exceptionally robust, tolerating a wide variety of functional groups and reaction conditions, including aqueous mixtures. nih.govillinois.edu The synthesis of novel β-pyrrolidino-1,2,3-triazoles has been successfully achieved using a reusable copper-iodide-doped neutral alumina (B75360) catalyst. nih.gov Optimization studies for this type of reaction focus on catalyst concentration, solvent, and temperature to maximize the yield of the desired 1,4-disubstituted triazole product. nih.gov

Below is a table summarizing typical reaction conditions for the CuAAC synthesis of β-amino-1,2,3-triazoles from pyrrolidine-based azides, based on optimization studies.

Table 1: Optimization of CuAAC Reaction Conditions for Pyrrolidinyl Triazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI/Al₂O₃ (5) | Toluene | 80 | 65 |

| 2 | CuI/Al₂O₃ (10) | Toluene | 80 | 75 |

| 3 | CuI/Al₂O₃ (15) | Toluene | 80 | 80 |

| 4 | CuI/Al₂O₃ (15) | Acetonitrile | 80 | 70 |

| 5 | CuI/Al₂O₃ (15) | Dichloromethane | 45 | 65 |

| 6 | CuI/Al₂O₃ (15) | THF | 70 | 72 |

| 7 | CuI/Al₂O₃ (15) | Toluene | Room Temp. | 55 |

Data derived from optimization studies on the synthesis of 1,4-disubstituted β-amino-1,2,3-triazole 5a. nih.gov

The development of ligands that stabilize the Cu(I) oxidation state, such as tris-(benzyltriazolylmethyl)amine (TBTA), has further improved the efficiency and biocompatibility of the reaction, protecting cells from the reactive oxygen species that can be generated by copper ions. nih.gov This makes the CuAAC with azidomethylpyrrolidinones a powerful tool for biological applications, including the labeling of biomolecules. nih.govmdpi.com

The 1,2,3-triazole ring formed via CuAAC is not merely a linker; it is a significant pharmacophore in its own right. nih.gov It is metabolically stable and capable of forming hydrogen bonds, often acting as a bioisostere for amide bonds. nih.govresearchgate.net Consequently, the synthesis of pyrrolidinyl triazoles is an active area of research for developing new therapeutic agents. nih.govrsc.org

The synthesis of these derivatives is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition. rsc.org A divergent approach to creating a library of 1-pyrrolidinyl-1,2,3-triazoles involves the cycloaddition of a pyrrolidine-azide with an ethynyl (B1212043) trifluoroborate, followed by a Suzuki-Miyaura coupling reaction to introduce further diversity. rsc.org This strategy is highly effective for generating a wide range of functionalized pyrrolidinyl triazoles for screening as potential drug candidates. rsc.org The synthesis starts from precursors like 3-hydroxy-N-Boc-pyrrolidine, which is converted to the corresponding 3-azidopyrrolidine (B14084947) before undergoing cycloaddition. rsc.org

The formation of the triazole ring is highly regioselective under copper catalysis. rsc.orgacs.org However, other catalysts can be used to access different isomers. For instance, ruthenium catalysts can lead to the formation of 1,5-disubstituted triazoles, although this can sometimes result in a mixture of regioisomers. nih.gov The choice of catalyst and reaction conditions is therefore crucial in directing the outcome of the cycloaddition to form the desired triazole derivative. frontiersin.org

Intramolecular Cyclization and Rearrangement Reactions

The azide functionality is also a key participant in intramolecular reactions, particularly those that form new rings. These reactions leverage the azide as a nitrene precursor, which can then react with other parts of the molecule, such as C-H bonds, to form new C-N bonds.

Intramolecular C-H amination of alkyl azides is a powerful and atom-economical strategy for synthesizing saturated nitrogen heterocycles like pyrrolidines. semanticscholar.orgnih.gov This transformation involves the decomposition of the azide, typically promoted by a metal catalyst, to generate a highly reactive nitrene intermediate. This intermediate then inserts into a C(sp³)–H bond within the same molecule to form the cyclic amine, with dinitrogen as the only byproduct. semanticscholar.orgsemanticscholar.org

Several catalytic systems have been developed to facilitate this reaction with high efficiency and selectivity.

Iron Catalysis : Iron complexes, being abundant and less toxic, are attractive catalysts. Betley and co-workers demonstrated the first iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides. nih.govrsc.org Various iron catalysts, including those with dipyrrinato, porphyrin, and redox-active pyridine-aminophenol ligands, have been shown to effectively catalyze the cyclization of alkyl azides to form pyrrolidines in moderate to high yields. rsc.org

Ruthenium Catalysis : A dual catalytic system using a chiral ruthenium complex and a phosphine (B1218219) has been reported for the highly enantioselective cyclization of aliphatic azides. semanticscholar.org In this process, the phosphine activates the azide to form an iminophosphorane, which then transfers the nitrene to the ruthenium catalyst. The chiral ruthenium complex then directs the stereocontrolled C-H amination to produce chiral 2-aryl pyrrolidines with excellent enantioselectivity. semanticscholar.org

This method provides direct access to the pyrrolidine (B122466) core, a structural motif prevalent in many bioactive natural products and pharmaceuticals. semanticscholar.orgorganic-chemistry.org

Table 2: Examples of Metal-Catalyzed Intramolecular C-H Amination to Synthesize Pyrrolidines

| Substrate Type | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Linear Aliphatic Azide | Fe(III)-dipyrrinato complex | N-Boc-pyrrolidine | 93 | rsc.org |

| 4-Azido-butylarene | Ru complex / Phosphine | Chiral 2-aryl-pyrrolidine | up to 99 | semanticscholar.org |

| Alkyl Azide | [FeIII(TF₄DMAP)OTf] | Substituted Pyrrolidine | 45-86 | rsc.org |

| Alkyl Azide | Fe(II)-NacNac MOF | Pyrrolidine | 90 | rsc.org |

This table summarizes representative results from different catalytic systems. Yields are highly substrate-dependent.

In many heterocyclic systems, an azide group positioned ortho to a ring nitrogen can exist in equilibrium with a fused tetrazole ring. rsc.orgrsc.org This valence isomerization, known as azide-tetrazole tautomerism, is a reversible process influenced by several factors including the nature of the heterocyclic ring, substituents, solvent polarity, and temperature. nih.govrsc.org

For example, in the case of azidopyrazoles, the equilibrium favors the azide form in the neutral molecule, but shifts toward the more stable tetrazole form in the corresponding anion. rsc.org Studies on azidotriazoles have shown that the tetrazole isomers benefit from having an additional aromatic ring, which increases their stability relative to the azide isomers. rsc.org The presence of electron-withdrawing groups like -NO₂ can hinder the isomerization, while the absence of substituents facilitates it. rsc.org This tautomerism is significant because the two forms have different chemical and physicochemical properties. researchgate.net The fused tetrazole can act as an azide surrogate in reactions like the CuAAC, where it opens to the azido-form under the reaction conditions to participate in the cycloaddition. nih.govnih.gov While this phenomenon is well-documented for azidopyridines and azidotriazoles, it is a relevant consideration for any azido-heterocycle, including potential derivatives of 4-(azidomethyl)-1-methylpyrrolidin-2-one where the azide could be positioned to cyclize with the lactam nitrogen under certain conditions, although this is less likely given the sp³ nature of the connecting carbon.

Other Reactive Pathways of the Azido (B1232118) and Pyrrolidinone Moieties

Beyond the prominent cycloaddition and C-H amination reactions, the azide and pyrrolidinone moieties can engage in other transformations.

The azide group is a versatile functional handle. One important reaction is the Staudinger ligation , where the azide reacts with a triarylphosphine to form an aza-ylide intermediate. mdpi.com This intermediate can be trapped with an electrophile (like an ester) to form a stable amide bond. This bioorthogonal reaction is widely used in chemical biology for labeling and conjugating biomolecules under physiological conditions. mdpi.com

The pyrrolidinone moiety is a five-membered lactam. The N-methyl-2-pyrrolidone (NMP) structure is known for its high stability, which has led to its widespread use as a polar aprotic solvent in a variety of chemical processes. europa.eunih.gov While the lactam amide bond is generally robust, the pyrrolidinone ring can be synthesized through various routes, including 1,3-dipolar cycloadditions involving azomethine ylides or through various aminocyclization reactions. nih.gov In specific contexts, the NMP unit can also act as a coordinating ligand in metal-catalyzed reactions, potentially influencing the stereochemical outcome of a reaction, as seen in some titanium-mediated aldol (B89426) reactions where NMP was found to bind to the titanium enolate. researchgate.net The carbonyl group of the pyrrolidinone is less reactive than that of a ketone but could potentially participate in condensations under harsh conditions. Furthermore, electrochemical methods have been developed for synthesizing pyrrolidines from amino alcohol substrates, highlighting the diverse synthetic approaches to this heterocyclic system. nih.govresearchgate.net

Reductive Transformations of Azides

The azide functional group is a versatile precursor in organic synthesis, readily undergoing reduction to the corresponding primary amine. In the context of this compound, the transformation of the azidomethyl group to an aminomethyl group is a key reaction, opening pathways to a variety of further functionalizations. A range of reducing agents and methodologies have been developed for this purpose, offering varying degrees of chemoselectivity and efficiency.

The reduction of organic azides, including those on a pyrrolidinone scaffold, can be accomplished through several established methods. Catalytic hydrogenation is a common and effective technique, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.gov This method is generally clean and provides high yields of the desired amine. For instance, in a related system, the reduction of an azide group to an amine was achieved using palladium on carbon, which then allowed for subsequent intramolecular cyclization. nih.gov

Alternative reagents provide options when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups. A combination of iron(III) chloride and sodium iodide (FeCl₃/NaI) has been shown to be an efficient system for the reduction of various azides. researchgate.net This method is notable for its selectivity, leaving nitro functionalities intact. Another approach involves the use of sodium sulfide (B99878) (Na₂S) in water, which serves as a mild and effective reducing agent for azides. rsc.org This system is particularly useful for one-pot syntheses where the resulting amine is intended to react further in the aqueous medium. rsc.org

The choice of reduction method can be critical in multi-step syntheses. For example, systems like NaI/CH₃COOH have been used to mediate cascade reactions of 1-(2-azidobenzoyl)pyrrolidinones. researchgate.net Furthermore, the use of borontrifluoride diethyl etherate in conjunction with sodium iodide has been applied to the reduction of aromatic azides, leading to intramolecular reductive-cyclization processes. organic-chemistry.org

Below is a table summarizing various methods for the reduction of azides to amines, which are applicable to the transformation of the azidomethyl group in this compound.

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ atmosphere | Clean reaction, high yields, commonly used for catalytic hydrogenation. | nih.gov |

| FeCl₃/NaI | - | Efficient and selective, tolerates nitro groups. | researchgate.net |

| Na₂S in H₂O | Aqueous medium | Mild reduction, suitable for one-pot reactions where the amine reacts further. | rsc.org |

| NaI/CH₃COOH | - | Used in cascade reactions of azidobenzoyl pyrrolidinones. | researchgate.net |

| BF₃·OEt₂/NaI | - | Facilitates intramolecular reductive-cyclization processes with aromatic azides. | organic-chemistry.org |

Reactions Involving the Lactam Carbonyl Group in Pyrrolidinones

The lactam carbonyl group within the pyrrolidinone ring, such as in this compound, is a key site for chemical reactivity. While generally stable, this amide functionality can participate in a range of transformations, including reduction and reactions with nucleophiles.

One significant reaction is the partial reduction of the lactam carbonyl. This can lead to the formation of synthetically valuable intermediates like azomethine ylides. acs.org For instance, the use of Vaska's complex and a silane (B1218182) can achieve a chemoselective reduction of the amide carbonyl, generating an azomethine ylide that can undergo subsequent [3+2] cycloaddition reactions. acs.org This approach allows for the construction of complex pyrrolidine-containing polycyclic structures. acs.org

The lactam carbonyl is also susceptible to nucleophilic attack, although it is less reactive than a ketone carbonyl. Under certain conditions, the ring can be opened. For example, treatment with sodium hydroxide (B78521) can lead to a reversible ring-opening hydrolysis, yielding the corresponding sodium salt of the amino acid, in this case, sodium N-methyl-4-aminobutyrate from the parent N-methylpyrrolidinone. wikipedia.org

Furthermore, the environment can influence the stability of the lactam ring. In the presence of transition metals and oxygen, N-methylpyrrolidone (NMP) can undergo oxidative degradation. nih.gov This process is thought to involve radical mechanisms at the α-carbon position adjacent to the nitrogen. nih.gov

The following table summarizes some of the key reactions involving the lactam carbonyl group in pyrrolidinone derivatives.

| Reaction Type | Reagents/Conditions | Product/Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Partial Reduction | Vaska's complex, TMDS | Azomethine ylide | Enables [3+2] cycloaddition reactions for the synthesis of complex pyrrolidines. | acs.org |

| Ring-Opening Hydrolysis | NaOH | Sodium N-methyl-4-aminobutyrate (from NMP) | Reversible reaction under basic conditions. | wikipedia.org |

| Oxidative Degradation | Transition metals, O₂ | Degradation products | Proceeds via a suspected radical mechanism at the α-carbon. | nih.gov |

Theoretical and Computational Studies on Azidomethylpyrrolidinone Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. For azidomethylpyrrolidinone and its analogs, DFT methods have been instrumental in elucidating their structural and electronic characteristics.

Conformational Analysis and Molecular Structures

The conformational landscape of pyrrolidine (B122466) rings is complex, and the presence of substituents further influences their preferred geometries. Computational studies on N-substituted pyrrolidine derivatives have shown that the five-membered ring can adopt various envelope and twisted conformations. acs.orgresearchgate.net The specific puckering of the ring is influenced by the nature and stereochemistry of the substituents.

A detailed conformational analysis of the closely related N-azidomethylpyrrolidine has been performed using gas-phase electron diffraction and high-level quantum chemical calculations. rsc.org These studies revealed the existence of two most stable conformers, which together account for approximately 80% of the conformational population at 298 K. In both of these low-energy structures, the azidomethyl group adopts a gauche orientation around the C-Npyr bond. This preference is a significant finding, as it deviates from what might be expected based on simple steric considerations alone.

The puckering of the pyrrolidine ring itself is also a key feature. In N-substituted prolines, which share the pyrrolidine core, the ring is known to exhibit two primary pucker modes: Cγ-exo and Cγ-endo envelope conformers. nih.gov The balance between these conformers can be tuned by the introduction of substituents on the ring. DFT calculations on N-acetyl-N'-methylamide derivatives of proline and its α-substituted analogs have demonstrated that the steric bulk of substituents at the α-carbon can significantly modulate the conformational preferences of the pyrrolidine ring. nih.gov

Table 1: Conformational Data for N-Azidomethylpyrrolidine

| Conformer | Dihedral Angle (C–Nazido) | Relative Abundance (298 K) |

| Stable Conformer 1 | gauche | ~40% |

| Stable Conformer 2 | gauche | ~40% |

| Other Conformers | - | ~20% |

This interactive table is based on data for the analogous compound N-azidomethylpyrrolidine. rsc.org

Investigation of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are frequently employed to determine key electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the distribution of electron density.

The azide (B81097) group itself has a profound impact on the electronic properties of the molecule. The reactivity of organic azides is often rationalized using frontier molecular orbital (FMO) theory. acs.org The interaction between the azide's HOMO and the LUMO of a reaction partner, and vice versa, governs the course of many of its reactions, such as 1,3-dipolar cycloadditions. The energies of these frontier orbitals are sensitive to the substituents on the azide.

Furthermore, computational studies on N-methyl-2-pyrrolidinone (NMP) have explored its electronic properties in various contexts, including its role as a solvent and its biological activity. researchgate.netnih.gov These studies provide a baseline for understanding the electronic contribution of the N-methylpyrrolidinone core in the target molecule.

Mechanistic Elucidation of Synthetic Transformations via Computational Methods

Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating reaction barriers, theoretical studies can provide a detailed picture of how a transformation occurs.

For azidomethyl-containing compounds, a significant body of computational work has focused on their participation in various heterocyclic syntheses. nih.govmdpi.combeilstein-journals.org Organic azides are versatile precursors, and understanding the mechanisms of their reactions is crucial for controlling the outcome. For example, the thermal or catalyzed decomposition of azides can lead to the formation of highly reactive nitrenes, which can then undergo a variety of subsequent reactions. mdpi.com

Computational studies have also been instrumental in understanding cycloaddition reactions involving azides. acs.orgbeilstein-journals.org The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively studied using DFT. These studies have elucidated the role of the copper catalyst in activating the reactants and facilitating the formation of the triazole ring. While not directly involving the pyrrolidinone core, these studies highlight the power of computational methods to unravel the complex mechanisms of azide reactions.

In the context of the pyrrolidinone ring, DFT calculations have been used to investigate the reaction mechanism of N-methyl-2-pyrrolidinone with carbon disulfide. researchgate.net This study identified two parallel reaction pathways and their corresponding transition states and intermediates, ultimately suggesting a two-step mechanism. researchgate.net Such computational approaches could be extended to investigate the reactions of 4-(azidomethyl)-1-methylpyrrolidin-2-one.

Anomeric Effect in N-Azidomethylpyrrolidine Derivatives

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer the axial orientation, despite potential steric hindrance. wikipedia.org This effect is a result of a stabilizing interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the exocyclic bond to the substituent.

In the case of N-azidomethylpyrrolidine, the preference for a gauche conformation of the azidomethyl group is a strong manifestation of the anomeric effect. rsc.org This stereoelectronic interaction involves the lone pair of the pyrrolidine nitrogen atom and the σ* orbital of the C-Nazido bond. This orbital overlap leads to a stabilization of the gauche conformer.

The anomeric effect has significant structural consequences. In N-azidomethylpyrrolidine, it leads to a shortening of the C-Npyr bond and a corresponding lengthening of the C-Nazido bond compared to systems where this effect is absent. rsc.org This observation is consistent with the delocalization of electron density from the nitrogen lone pair into the C-Nazido antibonding orbital, which strengthens the former bond and weakens the latter.

While the classic anomeric effect is most often discussed in the context of six-membered rings like pyranoses, its principles are applicable to five-membered rings as well. researchgate.net The study on N-azidomethylpyrrolidine provides a clear example of the anomeric effect influencing the conformational preferences in a substituted pyrrolidine system. rsc.org The presence of the carbonyl group in this compound would likely modulate the electronic environment of the pyrrolidine nitrogen and thus the magnitude of the anomeric effect, a topic ripe for further computational investigation.

Computational Approaches for Predicting Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a major goal of computational chemistry. By calculating various molecular properties and modeling reaction pathways, theoretical methods can provide valuable guidance for synthetic chemists.

For reactions involving azides, computational models have been developed to predict their reactivity in cycloaddition reactions. acs.org These models often use frontier molecular orbital energies to rationalize the observed reactivity trends. For instance, the ambiphilic nature of azides, allowing them to react with both electron-rich and electron-poor reaction partners, can be understood and predicted through FMO analysis. acs.org

In the broader context of heterocyclic chemistry, computational methods are routinely used to predict the regioselectivity and stereoselectivity of reactions. For example, DFT calculations can be used to compare the activation energies of different possible reaction pathways, with the pathway having the lowest energy barrier being the most likely to be observed experimentally.

While specific predictive models for the reactivity of this compound have not been reported in the reviewed literature, the existing computational frameworks for azides and pyrrolidinones could be applied to this system. Such studies could, for example, predict the most likely site of reaction on the molecule or the stereochemical outcome of a reaction at the chiral center. The development of such predictive models would be a valuable contribution to the chemistry of this compound class.

Advanced Applications and Derivatization Strategies

Application as Synthons in Complex Organic Molecule Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. The compound 4-(azidomethyl)-1-methylpyrrolidin-2-one is a bifunctional synthon, offering two primary sites for chemical reactions: the azidomethyl group and the pyrrolidone ring. The pyrrolidine (B122466) skeleton is a foundational element in a wide array of natural products and synthetic drugs, including alkaloids and racetam-type nootropics. nih.govnih.gov Consequently, methods for the stereoselective synthesis of pyrrolidine derivatives are of significant interest in organic and medicinal chemistry. nih.gov

The azidomethyl group (—CH₂N₃) is a particularly useful functional handle. It can be readily transformed into other key chemical groups. For instance, it can be reduced to a primary amine (—CH₂NH₂), providing a nucleophilic site for amidation or alkylation reactions. Alternatively, and perhaps more significantly, it can undergo 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org This reaction, especially the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of other functional groups. wikipedia.orgacs.org

The strategic value of this compound lies in its ability to introduce the 1-methylpyrrolidin-2-one moiety into larger, more complex molecular architectures. This is crucial for developing new therapeutic agents, as the pyrrolidone core is a key pharmacophore in many biologically active compounds. frontiersin.orgnih.gov Synthetic strategies can leverage this synthon to build molecules where the pyrrolidone unit is appended to other cyclic or acyclic structures via the versatile linker formed from the azidomethyl group.

Table 1: Reactive Sites of this compound for Synthon Application

| Reactive Site | Type of Reaction | Potential Products/Applications |

| Azidomethyl Group | Huisgen 1,3-Dipolar Cycloaddition | Synthesis of triazole-linked complex molecules, polymers, and materials. wikipedia.org |

| Staudinger Reduction / Hydrogenation | Conversion to a primary amine for further functionalization (e.g., amides, sulfonamides). | |

| Nitrene Formation (Thermal/Photo) | Cross-linking of polymers or intramolecular C-H insertion reactions. nih.gov | |

| Pyrrolidone Ring | Ring-Opening Reactions | Synthesis of linear gamma-amino acid derivatives. |

| α-Functionalization (C3/C5) | Introduction of new substituents to modify steric or electronic properties. nih.gov | |

| Carbonyl (C2) Chemistry | Reduction to pyrrolidine or reaction with organometallic reagents. |

Integration into Polymeric and Supramolecular Materials

The functional groups on this compound make it a candidate for incorporation into advanced materials like covalent organic frameworks and self-healing polymers.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. youtube.comrsc.org The synthesis of COFs often relies on highly efficient, bond-forming reactions to create robust, extended networks. The azide-alkyne cycloaddition (click reaction) has emerged as a powerful tool for COF synthesis, as it can be catalyzed by copper(I) to proceed rapidly and with high conversion rates, even in water. nih.govresearchgate.netresearchgate.net

A bifunctional or trifunctional azide-containing monomer can react with a complementary alkyne-containing monomer to construct a triazole-linked COF. In this context, a derivative of this compound, functionalized with additional reactive sites (e.g., another azide (B81097) or an alkyne), could serve as a building block. More simply, this compound itself could be used to functionalize a pre-existing COF structure or be integrated as a monodentate unit that modifies the pore environment. If used as a monomer in conjunction with a multifunctional alkyne linker (e.g., a molecule with three or more alkyne groups), it would introduce the pyrrolidone moiety as a recurring feature throughout the COF's porous channels. nih.gov This could impart specific properties to the framework, such as enhanced polarity or selective affinity for certain guest molecules.

Table 2: Hypothetical Covalent Organic Framework Synthesis

| Component | Role | Example | Reaction Type | Resulting Feature |

| Monomer A | Azide Source | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted triazole linkage. nih.gov |

| Monomer B | Alkyne Linker | 1,3,5-Triethynylbenzene | Pyrrolidone-functionalized porous network. | |

| Catalyst | Reaction Promoter | Copper(I) source (e.g., CuI) | Crystalline, porous material. |

Self-healing materials are polymers designed to autonomously repair damage, thereby extending their lifespan and improving reliability. nih.govconicet.gov.ar Intrinsic self-healing systems incorporate dynamic chemical bonds or latent reactive groups directly into the polymer matrix. nih.gov Organic azides are excellent candidates for creating such materials due to their unique reactivity. nih.gov

The primary mechanism involves the generation of highly reactive nitrenes. Upon exposure to an external stimulus like heat or UV light, the azide group (R-N₃) releases a molecule of nitrogen gas (N₂) to form a nitrene (R-N:). nih.govkaist.ac.kr This nitrene can then undergo various reactions, most notably insertion into C-H bonds of adjacent polymer chains. This process forms new covalent cross-links, effectively "stitching" the damaged polymer back together. nih.gov

To create a self-healing material using this principle, this compound could be chemically grafted as a pendant group onto a polymer backbone. When a microcrack forms in the material, the application of heat or light to the damaged area would trigger the azide-to-nitrene transformation, inducing localized cross-linking and repairing the crack. Another approach involves using the azide-alkyne cycloaddition to form the initial cross-links in a thermoset; if these triazole linkages are part of a reversible or dynamic network, they can contribute to healing. nih.gov

Table 3: Comparison of Azide-Based Self-Healing Mechanisms

| Mechanism | Trigger | Chemistry | Bond Formed | Key Feature |

| Nitrene Insertion | Heat or UV Light | R-N₃ → R-N: + N₂; R-N: + R'-H → R-NH-R' | Covalent C-N bond | Forms new cross-links to repair damage; often a one-time healing event per site. nih.govkaist.ac.kr |

| Reversible Cycloaddition | Heat | Azide + Alkyne ⇌ Triazole (as part of a dynamic network) | Reversible covalent bond | Allows for multiple healing cycles through bond exchange, typical of dynamic covalent chemistry. scirp.org |

Development of Functional Analogues and Derivatives with Tailored Properties

The modification of this compound can lead to the creation of new chemical entities with fine-tuned physical, chemical, and biological properties. Derivatization can be targeted at either the pyrrolidine core or the azidomethyl side chain.

The pyrrolidin-2-one ring system is a versatile scaffold that can be modified at several positions to generate a library of analogues. nih.gov While the N1 position of the title compound is already methylated, the C3 and C5 positions are prime targets for introducing further diversity. Synthetic methods often start from chiral precursors like S-pyroglutamic acid to produce optically active derivatives. nih.gov Strategies for creating analogues include:

Alkylation or Acylation at C3: Introducing substituents at the position alpha to the carbonyl can influence the molecule's conformation and electronic properties.

Functionalization at C5: Modifying the C5 position, often starting from precursors like hydroxyproline (B1673980) or glutamic acid, allows for the attachment of various functional groups. nih.gov

Ring Modification: More complex syntheses can alter the ring itself, for instance, by creating fused bicyclic systems or introducing heteroatoms other than nitrogen.

The development of such analogues is a common strategy in drug discovery to optimize the activity, selectivity, and pharmacokinetic properties of a lead compound. nih.govmdpi.com

Table 4: Potential Sites for Pyrrolidin-2-one Ring Derivatization

| Position | Type of Modification | Example Substituents | Potential Outcome |

| C3 | Alkylation, Arylation | Methyl, Phenyl, Halogen | Altered steric hindrance and electronic character near the carbonyl group. rsc.org |

| C4 | (Already substituted) | - | The azidomethyl group is the key functionality at this position. |

| C5 | Substitution | Hydroxyl, Carboxyl, Aryl | Introduction of new functional groups for further reaction or to interact with biological targets. nih.gov |

| N1 | Alkylation | (Already methyl) | N-substituent influences solubility and metabolic stability. |

The most direct and powerful derivatization of this compound involves the transformation of its azidomethyl group into a 1,2,3-triazole ring. This is accomplished through the Huisgen 1,3-dipolar cycloaddition with an alkyne. wikipedia.org The reaction is exceptionally versatile, as a vast library of terminal and internal alkynes is commercially available or readily synthesized.

The copper(I)-catalyzed reaction (CuAAC) is highly regioselective, producing the 1,4-disubstituted triazole isomer exclusively. acs.org In contrast, ruthenium-catalyzed reactions (RuAAC) can yield the 1,5-disubstituted isomer. wikipedia.org The resulting triazole ring is not merely a passive linker. It is a stable, aromatic heterocycle that is a strong dipole and can act as both a hydrogen bond donor and acceptor. This allows it to engage in specific interactions with biological targets like proteins and enzymes. The combination of a pyrrolidone scaffold with other heterocyclic rings, such as pyrazole (B372694) or triazole, is a known strategy for creating compounds with significant biological activity. nih.gov

Table 5: Synthesis of Triazole Analogues via Click Chemistry

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product: Triazole-Containing Analogue |

| This compound | Phenylacetylene | Copper(I) | 1-methyl-4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-2-one |

| This compound | Propargyl alcohol | Copper(I) | 4-(((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-1-methylpyrrolidin-2-one |

| This compound | Ethyl propiolate | Copper(I) | Ethyl 1-((1-methyl-5-oxopyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate |

Analytical and Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For 4-(azidomethyl)-1-methylpyrrolidin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring, the N-methyl group, and the azidomethyl substituent. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of these signals are critical for assigning the protons to their specific positions in the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |

| H-3 (CH₂) | 2.3 - 2.5 | Multiplet | 2H |

| H-4 (CH) | 2.6 - 2.8 | Multiplet | 1H |

| H-5 (CH₂) | 3.2 - 3.4 | Multiplet | 2H |

| CH₂N₃ | 3.4 - 3.6 | Doublet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | 29 - 31 |

| C-3 (CH₂) | 30 - 32 |

| C-4 (CH) | 35 - 37 |

| C-5 (CH₂) | 48 - 50 |

| CH₂N₃ | 52 - 54 |

| C=O (Carbonyl) | 175 - 177 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY NMR)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This method can be used to confirm the presence of a single species and to determine its diffusion coefficient, which is related to its size and shape in solution. For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient value, confirming the signals belong to a single molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the azide (B81097) and carbonyl groups.

Table 3: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Azide (N₃) stretch | 2100 - 2160 (strong, sharp) |

| Carbonyl (C=O) stretch (in a lactam) | 1670 - 1700 (strong) |

| C-N stretch | 1250 - 1350 |

| C-H stretch (aliphatic) | 2850 - 3000 |

The presence of a strong, sharp peak around 2100-2160 cm⁻¹ is a definitive indicator of the azide functional group. The carbonyl stretch of the lactam ring is also a prominent feature.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula.

Table 4: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₆H₁₀N₄O + H]⁺ | 155.0933 |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula to verify the purity and composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of C₆H₁₀N₄O

| Element | Theoretical Percentage (%) |

| Carbon (C) | 46.74 |

| Hydrogen (H) | 6.54 |

| Nitrogen (N) | 36.34 |

| Oxygen (O) | 10.38 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(azidomethyl)-1-methylpyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing pyrrolidinone derivatives with azidomethyl groups. For example, azide introduction can be achieved via nucleophilic substitution of a halide precursor (e.g., bromomethyl or chloromethyl derivatives) using sodium azide in polar aprotic solvents like DMF or DMSO. Temperature control (40–60°C) and reaction time (12–24 hours) are critical to minimize side reactions such as azide decomposition . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent moisture-induced side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and pyrrolidinone ring structure (lactam carbonyl at ~170–175 ppm in ¹³C). 2D NMR (COSY, HSQC) resolves stereochemistry and substituent positions .

- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹, while the lactam carbonyl appears at ~1650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]⁺), with fragmentation patterns confirming structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Azide Stability : Avoid exposure to heat, heavy metals, or strong acids to prevent hazardous HN₃ gas release. Store in airtight containers at 2–8°C .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with blast shields .

- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and administer oxygen if necessary. Medical evaluation is mandatory due to potential azide toxicity .

Advanced Research Questions

Q. How does the azidomethyl group in this compound participate in click chemistry, and what analytical techniques confirm successful conjugation?

- Methodological Answer : The azide undergoes strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC) with terminal alkynes to form triazole linkages.

- Reaction Design : Use Cu(I) catalysts (e.g., TBTA ligand) for CuAAC in THF/water mixtures (1:1 v/v) at RT. Monitor reaction progress via TLC (Rf shift) .

- Analytical Validation :

- HPLC-MS : Detect triazole formation (Δm/z = +53 for CuAAC).

- X-ray Crystallography : Resolve triazole regiochemistry in crystalline derivatives .

- Fluorescence Quenching Assays : Track conjugation efficiency in biomolecular systems .

Q. What strategies mitigate competing side reactions when using this compound in Huisgen cycloaddition?

- Methodological Answer :

- Competing Pathways : Azide dimerization or Staudinger reactions with phosphines.

- Mitigation :

- Catalyst Optimization : Use Cu(I) with tris(triazolylmethyl)amine ligands (e.g., THPTA) to enhance regioselectivity and reduce Cu-induced side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and suppress azide decomposition.

- Stoichiometry Control : Maintain a 1:1.2 molar ratio (azide:alkyne) to minimize unreacted azide residues .

Q. How does the stereoelectronic environment of the pyrrolidinone ring influence the reactivity of the azidomethyl group?

- Methodological Answer :

- Steric Effects : The 1-methyl group on the pyrrolidinone ring restricts azidomethyl rotation, favoring axial conformations that enhance reactivity in SPAAC .

- Electronic Effects : The electron-withdrawing lactam carbonyl activates the azidomethyl group for nucleophilic substitution, as shown by DFT calculations .

- Experimental Validation : Compare reaction kinetics with non-lactam analogs (e.g., azidomethyl-piperidine) using stopped-flow UV-Vis spectroscopy .

Q. What are the applications of this compound in synthesizing heterocyclic scaffolds for medicinal chemistry?

- Methodological Answer :

- Triazolodiazepine Synthesis : React with cyanoacetamides in THF/t-BuOK to form fused triazolodiazepines via tandem cyclization (e.g., pyrazolo-triazolo-diazepines) .

- Prodrug Design : Conjugate with bioactive alkynes (e.g., kinase inhibitors) for targeted drug delivery. Validate release kinetics using LC-MS/MS in simulated physiological buffers .

Data Contradictions and Resolution

Q. Discrepancies in reported azide stability: How to reconcile conflicting data on thermal decomposition thresholds?

- Methodological Answer :

- Contradiction : Some studies report decomposition >100°C , while others note instability at 80°C under acidic conditions .

- Resolution : Conduct differential scanning calorimetry (DSC) under controlled atmospheres. TGA-MS can identify decomposition products (e.g., N₂ release at specific temps). Adjust experimental protocols based on solvent/pH (e.g., avoid HCl in azide reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.